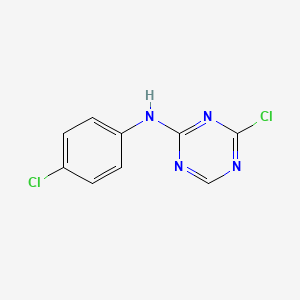

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEWCFDNNDQJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine

Introduction: The Imperative of Precise Characterization

In the landscape of drug discovery and development, the unambiguous characterization of a molecule is the bedrock upon which all subsequent research is built. For a compound such as 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine, a substituted s-triazine, its biological activity, synthetic pathway validation, and regulatory submission hinge on the precise determination of its molecular weight and formula. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theoretical principles and practical, field-proven methodologies for the definitive analysis of this compound. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, grounded in authoritative scientific principles.

Part 1: Theoretical Molecular Blueprint

The initial step in the analytical workflow is the theoretical calculation of the molecular formula and weight. This provides a crucial reference point for all subsequent experimental verifications.

Molecular Formula and Structure

The systematic name, this compound, defines the atomic constituents and their connectivity. The molecular formula is established as C₉H₆Cl₂N₄ [1][2].

Caption: Molecular structure of this compound.

Calculation of Molecular Weight

The theoretical molecular weight is calculated using the monoisotopic masses of the most abundant isotopes of each element:

| Element | Symbol | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | C | 12.000000 | 9 | 108.000000 |

| Hydrogen | H | 1.007825 | 6 | 6.04695 |

| Chlorine | Cl | 34.968853 | 2 | 69.937706 |

| Nitrogen | N | 14.003074 | 4 | 56.012296 |

| Total | 240.007052 |

The average molecular weight, which accounts for the natural abundance of all isotopes, is 241.08 g/mol [1][2]. While the average molecular weight is useful for bulk chemical calculations, high-resolution mass spectrometry measures the monoisotopic mass.

Part 2: Experimental Verification: A Dual-Pronged Approach

Theoretical calculations must be corroborated by empirical data. A robust analytical strategy employs two complementary techniques: high-resolution mass spectrometry for precise mass determination and elemental analysis to confirm the empirical formula.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the gold standard for determining the molecular formula of a small molecule. Its ability to measure mass with high accuracy (typically to four or more decimal places) allows for the differentiation of compounds with the same nominal mass[3][4]. For a compound containing chlorine, the characteristic isotopic pattern provides an additional layer of confirmation.

Trustworthiness: The protocol's self-validating nature comes from the combination of accurate mass measurement and the observation of the expected isotopic distribution.

-

Sample Preparation:

-

Dissolve a small quantity (typically 1 mg) of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL.

-

-

Instrumentation and Parameters:

-

Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for triazine compounds[5].

-

Mass Range: Set the mass range to encompass the expected m/z of the protonated molecule ([M+H]⁺), for instance, m/z 100-500.

-

Resolution: A resolution of at least 10,000 is required to achieve the necessary mass accuracy[3].

-

Calibration: Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.

-

-

Data Acquisition and Analysis:

-

Inject the sample into the mass spectrometer.

-

Acquire the full scan mass spectrum.

-

Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

-

Observe the isotopic pattern. Due to the presence of two chlorine atoms, a characteristic M, M+2, and M+4 pattern will be observed[6]. The relative intensities of these peaks are predictable based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes[7][8].

-

Caption: Experimental workflow for HRMS analysis.

Elemental Analysis (Combustion Analysis)

Expertise & Experience: Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements[9][10]. For this compound, this involves quantifying carbon, hydrogen, nitrogen, and chlorine.

Trustworthiness: The protocol is self-validating as the sum of the elemental percentages should be close to 100%. Any significant deviation may indicate the presence of impurities or incomplete combustion.

-

Sample Preparation:

-

Accurately weigh a small amount (typically 1-3 mg) of the dry, pure compound into a tin or silver capsule.

-

-

Instrumentation and Parameters:

-

Utilize a CHN elemental analyzer for carbon, hydrogen, and nitrogen determination. A separate analysis is typically required for chlorine.

-

CHN Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by thermal conductivity or other detectors[10][11].

-

Chlorine Analysis: The sample is combusted in an oxygen-rich atmosphere, and the resulting hydrogen chloride is absorbed and titrated, or analyzed by ion chromatography[12].

-

-

Data Analysis:

-

The instrument software calculates the percentage of each element in the sample.

-

Convert the mass percentages to mole ratios to determine the empirical formula.

-

Compare the empirical formula with the molecular formula derived from HRMS to ensure consistency.

-

Part 3: Data Synthesis and Validation

The convergence of theoretical calculations and experimental data from multiple, orthogonal techniques provides the highest level of confidence in the molecular formula and weight.

Interpreting the Mass Spectrum

The high-resolution mass spectrum will provide an accurate mass for the protonated molecule ([M+H]⁺). For C₉H₆Cl₂N₄, the expected m/z for [C₉H₇Cl₂N₄]⁺ is 241.0000. The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak:

-

M peak (containing two ³⁵Cl atoms): Highest abundance

-

M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom): Approximately 65% of the M peak intensity

-

M+4 peak (containing two ³⁷Cl atoms): Approximately 10% of the M peak intensity

This distinctive pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule[6].

Correlating Elemental Analysis and Mass Spectrometry Data

The elemental analysis provides the ratio of atoms in the molecule (empirical formula), while HRMS provides the exact mass of the entire molecule.

| Analysis | Theoretical Value | Experimental Value |

| Molecular Formula | C₉H₆Cl₂N₄ | |

| Monoisotopic Mass (Da) | 240.0071 | To be determined by HRMS |

| Average Molecular Weight ( g/mol ) | 241.08 | |

| Carbon (%) | 44.84 | To be determined |

| Hydrogen (%) | 2.51 | To be determined |

| Chlorine (%) | 29.41 | To be determined |

| Nitrogen (%) | 23.24 | To be determined |

The empirical formula derived from elemental analysis should match the molecular formula determined by HRMS. For example, if elemental analysis yields an empirical formula of C₉H₆Cl₂N₄, and HRMS confirms a molecular weight consistent with this formula, the structural assignment is validated.

Conclusion

The rigorous analysis of this compound's molecular weight and formula is a multi-faceted process that integrates theoretical calculations with robust experimental verification. By employing high-resolution mass spectrometry and elemental analysis in a complementary fashion, researchers can achieve an unambiguous and definitive characterization of this and other novel chemical entities. This meticulous approach is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of potential therapeutic agents, thereby upholding the highest standards of scientific integrity in drug development.

References

-

MtoZ Biolabs. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Retrieved from [Link][3]

-

Khan Academy. (n.d.). Worked example: Determining an empirical formula from combustion data. Retrieved from [Link]

-

Crunch Chemistry. (2022, April 4). Determining an empirical formula using combustion analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 3.8: Determine Empirical Formula from Combustion Analysis. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Retrieved from [Link]

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

SCIEX. (n.d.). iMethod Test for Triazine Pesticides (EPA Method 536)Version 1.0 for Cliquid Software. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

Ross, P. A. (n.d.). The mass spectra of s‐triazines. Scilit. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link][6]

-

Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Retrieved from [Link][7]

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link][8]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. Retrieved from [Link]

-

PubMed. (2012, July 15). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]

-

Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Retrieved from [Link][12]

-

Chemistry LibreTexts. (2022, December 28). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link][4]

-

ResearchGate. (n.d.). (PDF) Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Retrieved from [Link][5]

-

Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

-

Scribd. (n.d.). Combustion Analysis for Empirical Formulas | PDF | Mole (Unit). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media. Retrieved from [Link]

-

ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

-

VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.). Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media. Retrieved from [https://nepis.epa.gov/Exe/ZyNET.exe/9101AZ0N.txt?ZyActionD=ZyDocument&Client=EPA&Index=1976%20Thru%201980&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&UseQField=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5CZYFILES%5CINDEX%20DATA%5C76THRU80%5CTXT%5C00000021%5C9101AZ0N.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link][9]

-

ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link][10]

Sources

- 1. scribd.com [scribd.com]

- 2. epa.gov [epa.gov]

- 3. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 10. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 11. pepolska.pl [pepolska.pl]

- 12. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]

reactivity of chlorine atom in 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The synthetic versatility of this heterocycle is largely dictated by the reactivity of its substituents. This guide focuses on this compound, a key intermediate whose single chlorine atom serves as a reactive handle for extensive functionalization. We will dissect the core principles governing the reactivity of this chlorine atom, grounded in the mechanism of nucleophilic aromatic substitution (SNAr). This document provides a detailed exploration of the electronic and steric factors influencing reaction outcomes, practical experimental protocols for its substitution, methods for reaction monitoring, and the strategic application of this chemistry in the synthesis of compound libraries for drug discovery.

The 1,3,5-Triazine Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3,5-triazine ring is a six-membered heteroaromatic system containing three nitrogen atoms. This nitrogen arrangement creates a highly electron-deficient (electrophilic) ring system, which is fundamental to its chemical behavior.[2] This intrinsic electrophilicity makes the triazine core susceptible to nucleophilic attack, particularly when substituted with good leaving groups like chlorine atoms.

The journey to complex, multi-substituted triazines almost invariably begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3] The three chlorine atoms on cyanuric chloride exhibit differential reactivity that can be precisely controlled by temperature. This unique property allows for the sequential and regioselective introduction of various nucleophiles, making it an exceptionally versatile building block.[3][4]

-

1st Substitution: Occurs readily at low temperatures (0–5 °C).

-

2nd Substitution: Requires moderately increased temperatures (typically room temperature to 40 °C).

-

3rd Substitution: Requires elevated temperatures (reflux).

The subject of this guide, this compound, is a product of this sequential strategy, representing a di-substituted triazine with a single remaining chlorine atom poised for further, highly specific chemical modification. Its derivatives have been explored for a multitude of therapeutic applications, including as antimicrobial, anti-HIV, antimalarial, and anticancer agents.[1][2][5]

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chlorine atom on the triazine ring does not proceed via SN1 or SN2 pathways, which are common for alkyl halides. Instead, it follows a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7] This is a two-step addition-elimination process.

Causality of the Mechanism: The triazine ring's three nitrogen atoms are highly electronegative, withdrawing electron density from the ring carbons and making them electrophilic. This electron deficiency is crucial as it stabilizes the negatively charged intermediate formed during the reaction.[2][7]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (e.g., an amine, R-NH₂) attacks the carbon atom bearing the chlorine. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[7]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity The aromaticity is restored as the electron pair from the negative charge reforms the pi bond, expelling the chloride ion as the leaving group.

Below is a diagram illustrating this fundamental mechanism.

Sources

- 1. Medicinal chemistry discoveries among 1,3,5-triazines: recent advances (2000-2013) as antimicrobial, anti-TB, anti-HIV and antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core for numerous pharmacologically active agents and functional molecules. The sequential, temperature-controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) offers a robust and versatile platform for creating diverse libraries of substituted triazines.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine, a key intermediate for further functionalization.

The synthesis is achieved via a selective nucleophilic aromatic substitution (SNAr) reaction. By carefully controlling the reaction temperature, one of the three highly reactive chlorine atoms on the cyanuric chloride ring can be selectively displaced by the nucleophilic amine group of 4-chloroaniline. This mono-substitution is typically exothermic and requires maintaining a low temperature (0–5 °C) to prevent di- and tri-substituted byproducts.[2] An inorganic base is used to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme and Mechanism

Scheme 1: Synthesis of this compound

Caption: Step-by-step experimental workflow.

Reaction Mechanism

Caption: Key steps of the SNAr mechanism.

References

-

Brewer, S. A., et al. (1999). Synthesis of a series of dichloroamino- and dihalosulfonamido-1,3,5-triazines and investigation of their hindered rotation and stereodynamic behaviour by NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, 1231-1234. Available at: [Link]

-

Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: 4-Chloroaniline. Available at: [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyanuric Trichloride. Available at: [Link]

-

Bakharev, V. V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97-109. Available at: [Link]

-

Mishra, A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 37. Available at: [Link]

-

Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(3), 64-73. Available at: [Link]

-

Loba Chemie. (2021). Safety Data Sheet: CYANURIC CHLORIDE FOR SYNTHESIS. Available at: [Link]

-

PubChem. Compound Summary for CID 16766, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Kumar, D., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100808. Available at: [Link]

-

Su, W., et al. (2012). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 17(12), 14036-14051. Available at: [Link]

-

SpectraBase. 13C NMR for N

2-(4-chlorophenyl)-N4-hexyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine. Wiley. Available at: [Link]

Sources

Application Note: Controlled Synthesis of 4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine

Executive Summary & Chemical Strategy

The 1,3,5-triazine (s-triazine) core is a privileged scaffold in drug discovery, serving as a template for kinase inhibitors, antimalarials, and herbicides. The synthesis of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine derivatives relies on the sequential nucleophilic aromatic substitution (

Critical Note on Nomenclature: While the specific string "this compound" implies a structure with one chlorine, one amine, and one hydrogen, this is chemically rare. In the context of scaffold preparation, this refers to the Monosubstituted Intermediate (chemically 4,6-dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine ) or the Disubstituted Product (chemically 6-chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine ).

This guide focuses on the controlled monosubstitution of cyanuric chloride with 4-chloroaniline. This step is the "gateway" reaction; failure to control temperature and stoichiometry here results in inseparable mixtures of mono-, di-, and tri-substituted byproducts.

The "Temperature-Switch" Mechanism

The reactivity of the three chlorine atoms on cyanuric chloride decreases stepwise as electron-donating amino groups are introduced. This allows for chemoselective synthesis based purely on temperature:

-

0°C – 5°C: First substitution (Yields Dichloro-amine ).

-

Room Temperature (25°C): Second substitution (Yields Monochloro-diamine ).

-

Reflux (>60°C): Third substitution (Yields Triamine ).

Reaction Pathway Visualization

The following diagram illustrates the critical temperature-dependent pathway for synthesizing the target scaffold.

Caption: Stepwise chemoselective nucleophilic substitution of cyanuric chloride controlled by temperature.

Experimental Protocol: Monosubstitution (The Key Step)

This protocol yields 4,6-dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine . This is the stable intermediate required before adding any further substituents.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Cyanuric Chloride (TCT) | 184.41 | 1.0 | Electrophile |

| 4-Chloroaniline | 127.57 | 1.0 | Nucleophile |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.1 | Acid Scavenger |

| Acetone | - | Solvent | Dissolves TCT |

| Water (Distilled) | - | Solvent | Dissolves Base |

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Slurry

-

Safety: Cyanuric chloride is a lachrymator and skin irritant. Weigh in a fume hood.

-

Dissolve Cyanuric Chloride (10 mmol, 1.84 g) in Acetone (20 mL) .

-

Pour this solution into a flask containing Crushed Ice/Water (30 mL) with vigorous stirring.

-

Why? This creates a fine suspension of cyanuric chloride, maximizing surface area while keeping the temperature at exactly 0°C .

-

Step 2: Controlled Addition (The "Dropwise" Rule)

-

Dissolve 4-Chloroaniline (10 mmol, 1.27 g) in Acetone (10 mL) .

-

Add the aniline solution to the cyanuric chloride suspension dropwise over 30 minutes.

-

Critical Control: Maintain internal temperature below 5°C . If the temperature spikes, the disubstituted byproduct will form immediately.

-

Step 3: pH Adjustment

-

Dissolve NaHCO₃ (11 mmol, 0.92 g) in Water (10 mL) .

-

Add this aqueous base solution dropwise to the reaction mixture.

-

Stir the mixture at 0°C – 5°C for 2–3 hours .

Step 4: Monitoring & Workup[1]

-

TLC Monitoring: Use Hexane:Ethyl Acetate (4:1). The starting material (TCT) should disappear, and a new spot (Product) should appear.

-

Filtration: The product, 4,6-dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine , typically precipitates as a white or off-white solid.

-

Filter the solid under vacuum.

-

Wash with cold water (3 x 20 mL) to remove inorganic salts and unreacted cyanuric acid.

-

Dry in a vacuum desiccator over CaCl₂.

Extension: Synthesis of the Disubstituted Analog

If the target is the Monochloro-diamine (e.g., adding a second amine or another 4-chloroaniline), proceed directly from Step 3 above without isolating the solid.

-

Warm Up: Allow the reaction mixture from Protocol 1 to reach Room Temperature (25°C) .

-

Add Second Nucleophile: Add the second equivalent of amine (e.g., another 1.0 eq of 4-chloroaniline or a different amine).

-

Base: Add another 1.1 eq of NaHCO₃ or K₂CO₃.

-

Reaction: Stir at 35°C – 40°C for 4–6 hours.

-

Workup: Pour into ice water; the disubstituted product will precipitate.

Analytical Validation

To confirm the identity of 4,6-dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine :

| Technique | Expected Signal | Interpretation |

| Appearance | White crystalline solid | High purity |

| Melting Point | 140°C – 145°C | Sharp range indicates purity |

| ¹H NMR (DMSO-d₆) | δ 10.8–11.2 (s, 1H) | -NH proton (Singlet, exchangeable) |

| ¹H NMR (DMSO-d₆) | δ 7.4–7.8 (m, 4H) | Aromatic protons of the 4-chlorophenyl ring |

| MS (ESI) | m/z ~274/276 | Characteristic chlorine isotope pattern (M, M+2) |

Troubleshooting Guide

| Issue | Cause | Solution |

| Formation of Disubstituted Byproduct | Temperature too high (>5°C) during addition. | Use an ice-salt bath (-10°C) and add reagents slower. |

| Hydrolysis (Formation of -OH species) | pH too high (>9) or reaction time too long in water. | Use NaHCO₃ (weak base) instead of NaOH. Keep reaction time <4 hours. |

| Incomplete Reaction | Acidic pH (protonated amine). | Check pH; ensure it remains neutral (pH 7-8) by adding base. |

| Sticky/Oily Product | Impurities or residual solvent.[11] | Recrystallize from Ethanol or Toluene. |

References

-

BenchChem. "A Technical Guide to 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5: Commercial Availability, Synthesis, and Applications."[9] BenchChem Application Notes, 2025. Link

-

M. A. Bodaghifard et al. "Synthesis of some new derivatives of 1,3,5-triazine." Heterocycles, Vol 68, No 4, 2006.[7] Link

-

Thakare, S. & Dhote, V. "Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives." International Journal of Pharmaceutical Sciences and Research, 2020. Link

- Blotny, G. "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 2006. (General Reference for TCT Chemistry).

Sources

- 1. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Cyanuric Chloride as chlorination agent , Hive Novel Discourse [chemistry.mdma.ch]

- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpsr.com [ijpsr.com]

- 11. CN102442960A - Cyanuric chloride derivative and preparation method and application thereof - Google Patents [patents.google.com]

using 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine as a scaffold for drug design

Application Note: Strategic Utilization of 4-Chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine Scaffolds in Drug Design

Executive Summary

This guide details the application of This compound (and its related chlorotriazine congeners) as a privileged scaffold in medicinal chemistry. 1,3,5-triazines (s-triazines) are bioisosteres of purine and pyrimidine, making them ideal templates for kinase inhibitors , antimalarials , and antimicrobials .

The specific scaffold described—bearing a reactive chlorine "warhead" and a lipophilic 4-chlorophenyl "anchor"—allows for rapid, modular library generation via Nucleophilic Aromatic Substitution (

Chemical Biology & Mechanism of Action

The "Privileged" Nature of the Scaffold

The 1,3,5-triazine core is planar and electron-deficient, enabling unique interactions within biological targets:

-

Hydrogen Bonding: The ring nitrogens (N1, N3, N5) act as H-bond acceptors (e.g., interacting with the hinge region of kinases). The exocyclic amine (NH) acts as an H-bond donor.

-

Halogen Bonding: The chlorine atom on the phenyl ring (para-position) can engage in halogen bonding with carbonyl backbone residues or fill hydrophobic pockets.

-

Reactivity (The 4-Cl Handle): The chlorine on the triazine ring is highly activated toward nucleophilic attack, allowing the attachment of solubilizing groups (morpholine, piperazine) or secondary pharmacophores without metal catalysis.

Pathway Visualization: The Modular Assembly

The following diagram illustrates the logic of using this scaffold to build a drug candidate.

Caption: Modular assembly logic. The scaffold serves as the bridge between the hydrophobic anchor and the diversity element.

Experimental Protocols

The synthesis of 1,3,5-triazines from Cyanuric Chloride (TCT) is governed by temperature-dependent selectivity . Failure to control temperature results in inseparable mixtures of mono-, di-, and tri-substituted products.

Protocol A: Synthesis of the Scaffold (Intermediate)

Objective: Selective mono-substitution of Cyanuric Chloride with 4-chloroaniline to generate the dichloro- or monochloro-intermediate.

Reagents:

-

Cyanuric Chloride (TCT) [Recrystallized from hexane if yellow]

-

4-Chloroaniline

-

Base:

or DIPEA -

Solvent: Acetone or THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve TCT (1.0 eq, 10 mmol) in acetone (20 mL) and cool to 0°C – 5°C in an ice-salt bath. Crucial: Maintain this temperature strictly.

-

Addition: Dissolve 4-chloroaniline (1.0 eq, 10 mmol) in acetone (10 mL). Add this solution dropwise to the TCT solution over 30 minutes.

-

Base Addition: Add

(1.1 eq) dissolved in water (minimum volume) or DIPEA (1.1 eq) dropwise.-

Note: Exothermic reaction. Monitor internal temp to ensure it stays < 5°C.

-

-

Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The spot for TCT (

) should disappear, and a new spot ( -

Workup: Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The product (4,6-dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine) will precipitate as a white solid.[1]

-

Purification: Filter, wash with cold water, and dry under vacuum. Recrystallize from Hexane/CH2Cl2 if necessary.

Protocol B: Library Diversification (Displacement of 4-Cl)

Objective: Reacting the chlorotriazine scaffold with amines (morpholine, piperazine, etc.) to create the final drug candidate.

Reagents:

-

Scaffold (from Protocol A)

-

Diverse Amine Nucleophile (R-NH2)

-

Solvent: 1,4-Dioxane or Acetonitrile

Step-by-Step Methodology:

-

Setup: Dissolve the Scaffold (1.0 eq) in 1,4-Dioxane.

-

Addition: Add the amine nucleophile (1.2 eq) and DIPEA (1.5 eq).

-

Conditions:

-

For aliphatic amines: Stir at Room Temperature for 4–12 hours.

-

For aromatic amines/hindered bases: Heat to 60°C – 80°C or use Microwave irradiation (100°C, 15 min).

-

-

Monitoring: LC-MS is preferred to detect the mass shift (M-Cl + Nucleophile).

-

Isolation: Evaporate solvent. Resuspend residue in EtOAc, wash with water and Brine. Dry over

. -

Purification: Flash chromatography (DCM:MeOH gradient).

Data Summary & Troubleshooting

Table 1: Temperature Control Rules for Cyanuric Chloride Substitution

| Substitution Step | Target Position | Temperature | Reactivity Profile |

| 1st Substitution | 2-Position | 0°C | Highly Reactive. Exothermic. |

| 2nd Substitution | 4-Position | RT (25°C) | Moderately Reactive. Requires Base.[2][3] |

| 3rd Substitution | 6-Position | Reflux (>80°C) | Deactivated. Requires forcing conditions. |

Troubleshooting Guide:

-

Hydrolysis (Formation of -OH): If you observe a mass peak of [M-Cl+OH], your solvent was wet. Use anhydrous THF/Acetone and dry glassware.

-

Over-substitution: If you see the disubstituted product during Step 1, the temperature rose above 5°C or addition was too fast.

-

Low Yield in Step 2: The triazine ring becomes electron-rich after the first amino substitution, deactivating the remaining Cl. Increase temperature or use a stronger base (Cs2CO3).

Case Study: Kinase Inhibition

In a study targeting CDK2 (Cyclin-dependent kinase 2) , the 4-chlorophenyl group occupies the hydrophobic pocket adjacent to the ATP binding site. The triazine ring acts as the scaffold, and the substitution at the 4-position (e.g., a solubilizing morpholine or ethanolamine) extends towards the solvent front, improving pharmacokinetic properties (ADME).

SAR Insight:

-

Para-Cl (Phenyl): Increases metabolic stability (blocks P450 oxidation) and lipophilicity.

-

Triazine N: Forms a critical H-bond with the backbone NH of the kinase hinge region.

References

-

Sharma, A., et al. (2021).[4][5] s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules. Available at: [Link]

-

Blotny, G. (2006).[2][6] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. Available at: [Link]

-

Lim, F.P.L., & Dolzhenko, A.V. (2013). 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,5-Triazine synthesis [organic-chemistry.org]

- 4. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. japsonline.com [japsonline.com]

storage and handling requirements for moisture-sensitive chlorotriazines

Application Note: Storage, Handling, and Integrity Management of Moisture-Sensitive Chlorotriazines

Abstract

Chlorotriazines, particularly Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine or TCT), are electrophilic scaffolds critical to combinatorial drug discovery, pesticide synthesis, and peptide coupling. However, their high susceptibility to nucleophilic attack by water renders them unstable. Hydrolysis releases hydrochloric acid (HCl), which autocatalyzes further degradation, compromising reagent purity and experimental reproducibility. This guide defines the thermodynamic and kinetic rationale for storage, provides a self-validating Quality Control (QC) protocol, and outlines inert-atmosphere handling procedures to ensure scientific integrity.

Introduction: The Chemistry of Instability

To handle chlorotriazines effectively, one must understand why they degrade. The electron-withdrawing nitrogen atoms in the triazine ring create highly electrophilic carbon centers.

-

The Hydrolysis Mechanism: Upon exposure to atmospheric moisture, water attacks the carbon-chlorine (C-Cl) bond.

-

The Autocatalytic Loop: The hydrolysis reaction releases HCl. Unlike many reagents where degradation is linear, TCT degradation is autocatalytic . Protonation of the ring nitrogens by the released HCl increases the electrophilicity of the remaining C-Cl centers, accelerating further hydrolysis.

-

Impact: A bottle of Cyanuric Chloride that smells acrid (HCl fumes) has likely degraded significantly, leading to non-stoichiometric reactions and "ghost" peaks in HPLC analysis (e.g., hydroxy-dichlorotriazine).

Visualization: Hydrolysis & Autocatalysis Pathway

Figure 1: The autocatalytic degradation loop. Note how the generated HCl feeds back to protonate the starting material, accelerating the reaction.

Material Characterization & Quality Control

Before using a stored reagent, you must validate its integrity. Relying on "freshly opened" bottles is insufficient for sensitive kinetics.

Protocol A: The "Self-Validating" Purity Check

Rationale: Visual inspection is subjective. A quantitative check prevents wasted synthesis time.

Method: Argentometric Titration (Silver Nitrate) This method quantifies the hydrolyzable chlorine. Note that TCT has 3 hydrolyzable chlorines.

-

Sampling: Weigh ~0.2 g of TCT in a glovebox or under N₂ flow into a dry flask.

-

Hydrolysis: Add 20 mL of 1M NaOH. Warm gently to 40°C for 20 minutes. (This forces complete hydrolysis: TCT + 3H₂O → Cyanuric Acid + 3HCl).

-

Acidification: Cool and acidify with dilute HNO₃.

-

Titration: Titrate the free chloride ions (Cl⁻) with standardized 0.1 M AgNO₃ solution using a potentiometric titrator or eosin indicator.

-

Calculation:

(Note: The factor '3' accounts for the 3 moles of Cl released per mole of TCT).

Acceptance Criteria:

-

> 98.5%: Suitable for precise kinetic studies or peptide coupling.

-

95% - 98%: Suitable for crude synthesis; requires recrystallization (from CCl₄ or Acetone/Hexane) for sensitive work.

-

< 95%: Discard/Quench.

Storage Requirements

Proper storage halts the kinetic degradation described in Figure 1.

| Parameter | Requirement | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Arrhenius equation: Lowering T significantly reduces the rate constant ( |

| Atmosphere | Argon or Nitrogen (Dry) | Argon is heavier than air and provides a better "blanket" for solids in wide-mouth jars than Nitrogen. |

| Container | Glass with Teflon (PTFE) Liner | TCT is corrosive. HCl vapors will degrade metal caps and certain plastics. PTFE is inert to the electrophilic triazine. |

| Desiccant | P₂O₅ or Silica Gel | Secondary containment (desiccator) is mandatory. P₂O₅ is preferred for its high avidity for water. |

Critical Warning: Do not store TCT with amines or alcohols. Cross-contamination leads to exothermic polymerization or substitution reactions in the storage cabinet.

Handling & Synthesis Protocols

Handling moisture-sensitive solids is challenging because they cannot be syringed like liquids.

Protocol B: Inert Transfer (The "Schlenk" Method for Solids)

Goal: Transfer solid TCT from storage to reaction vessel without atmospheric contact.

-

Preparation: Flame-dry a 2-neck Round Bottom Flask (RBF) and cool under vacuum/Argon cycling (3 cycles).

-

Positive Pressure: Maintain a high flow of Argon through the RBF.

-

Powder Funnel: Insert a dried glass powder funnel.

-

Transfer:

-

Solvent Addition: Add anhydrous solvent immediately via syringe/cannula through a septum.

Solvent Compatibility Table

Choosing the wrong solvent is a common failure mode.

| Solvent | Compatibility | Notes |

| Acetone | High | Excellent solubility.[3] Must be dried (molecular sieves) to prevent hydrolysis. |

| THF | High | Good solubility. Ensure it is peroxide-free and anhydrous. |

| Acetonitrile | Medium | Good for nucleophilic substitutions. |

| Alcohols | INCOMPATIBLE | Reacts to form alkoxy-triazines (unless this is the intended reaction). |

| DMF/DMSO | CAUTION | Can cause violent exotherms or "Gold's Reagent" formation if not temperature controlled. |

Visualization: Operational Decision Tree

Figure 2: Decision matrix for handling chlorotriazines based on scale and safety.

Waste Disposal & Quenching

DANGER: Never discard TCT directly into trash or solvent waste drums. Residual moisture in waste drums can cause pressure buildup (HCl gas) and explosion.

Protocol C: Controlled Quenching

-

Setup: Prepare a large beaker with a 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution. Ice bath is recommended.

-

Dilution: Dissolve the waste TCT in a small amount of acetone.

-

Neutralization: Dropwise add the TCT/Acetone solution into the stirred base.

-

Observation: Effervescence (CO₂) is normal with carbonate. Ensure pH remains > 10.

-

-

Verification: Check pH. Once stable and basic, the solution contains non-toxic Cyanuric Acid and NaCl.

-

Disposal: Dispose of the aqueous layer according to local EHS regulations for aqueous chemical waste.

Troubleshooting Guide

-

Issue: White precipitate forms immediately upon dissolving TCT in acetone.

-

Cause: The acetone is "wet." The precipitate is likely Cyanuric Acid (insoluble in acetone).

-

Fix: Use anhydrous acetone stored over 3Å molecular sieves.

-

-

Issue: Reaction yield is low, and NMR shows broad peaks.

-

Cause: Partial hydrolysis occurred during storage.

-

Fix: Perform Protocol A (Titration). Recrystallize if purity is <98%.

-

-

Issue: Fumes observed when opening the bottle.

-

Cause: HCl buildup.

-

Action: Vent in a fume hood immediately. Purge with Argon before resealing.

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7954, Cyanuric chloride. Retrieved from [Link]

- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. (Provides mechanistic context for substitution vs. hydrolysis).

-

Thurston, J. T., et al. (1951). Cyanuric Chloride Derivatives.[4] Journal of the American Chemical Society, 73(7), 2981–2983. (Foundational text on triazine reactivity).

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Troubleshooting & Optimization

controlling temperature for selective substitution in triazine rings

Topic: Controlling Temperature for Selective Substitution in Triazine Rings Ticket Type: Technical Guide & Troubleshooting Status: Open

Core Logic: The Deactivation Principle

To master cyanuric chloride (TCT) chemistry, you must understand the "why" before the "how." The selectivity of TCT is governed by electronic deactivation .

-

The Mechanism: TCT is electron-deficient, making it highly susceptible to nucleophilic attack (

). -

The Switch: When the first nucleophile (e.g., an amine) replaces a chlorine atom, it donates electron density into the ring (via resonance). This deactivates the remaining chlorines, stabilizing the ring and raising the activation energy required for the next substitution.

-

The Result: You must increase the energy (temperature) stepwise to overcome this rising barrier.

Visualizing the Energy Cascade

The following diagram illustrates the required energy states for sequential substitution.

Figure 1: The thermal progression required to drive sequential

Standard Operating Procedures (SOP)

The following protocols are baseline standards. Adjustments may be required based on the steric bulk of your specific nucleophiles.

Table 1: Temperature & Reactivity Zones

| Substitution Step | Target Temp | Critical Control Point | Common Solvent Systems |

| 1st (Mono) | Exotherm Management: The first addition is highly exothermic. Internal temp must not exceed | Acetone/Water, THF, DCM | |

| 2nd (Bis) | pH Monitoring: As HCl is generated, pH drops. Maintain pH 6–7 to prevent hydrolysis. | THF/Water, Acetone/Water | |

| 3rd (Tris) | Solvent Boiling Point: Requires high-boiling solvents to reach activation energy. | Dioxane, Toluene, Xylene |

Troubleshooting Guides (The "Tickets")

Ticket #001: "I'm seeing di-substituted impurities during the first step at 0°C."

Diagnosis:

Even if your ice bath is at

Corrective Protocol:

-

Switch to Inverse Addition: Do not add the amine to the TCT. Instead, dissolve TCT in the flask and add the amine dropwise very slowly.

-

Internal Probe: Place a thermometer inside the reaction mixture, not just in the bath. Stop addition if internal temp hits

. -

Dilution: Increase solvent volume. A more dilute solution absorbs heat better and reduces local concentration hotspots.

Ticket #002: "The third substitution is stalled/incomplete."

Diagnosis:

The triazine ring is now electron-rich (deactivated). Standard reflux in THF (

Corrective Protocol:

-

Solvent Swap: Switch to 1,4-Dioxane (bp

) or Toluene (bp -

Base Strength: Weak bases (bicarbonate) may be insufficient. Use a stronger organic base like DIPEA or inorganic

to drive the HCl removal. -

Microwave Assist: If available, microwave irradiation can drive this difficult substitution in minutes rather than overnight reflux [1].

Ticket #003: "My product contains hydroxyl impurities (Hydrolysis)."

Diagnosis:

TCT competes between reacting with your amine and reacting with water (hydrolysis). This is pH-dependent.[1] At high pH (

Corrective Protocol:

-

The Goldilocks Zone: Maintain pH between 6 and 7. Use a stepwise addition of base (e.g., NaOH or

) rather than dumping it all in at once. -

Anhydrous Conditions: For the first substitution, consider using anhydrous THF or DCM with an organic base (DIPEA) at

if the substrate is extremely water-sensitive.

Diagnostic Flowchart

Use this decision tree to identify the root cause of reaction failure.

Figure 2: Troubleshooting logic for common triazine synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I change the order of nucleophiles? A: Yes, but strategy matters.

-

Standard Rule: Add the weakest nucleophile first (when the ring is most reactive) and the strongest nucleophile last (when the ring is deactivated) [2].

-

Exception: If using identical nucleophiles, temperature alone controls the stoichiometry.

Q: Why is my TCT not dissolving in Acetone/Water? A: TCT is not water-soluble. You must dissolve TCT in the organic solvent (Acetone or THF) first to create a slurry/solution, then cool it, and then add the water/ice component if using an aqueous system. Dumping TCT into water results in clumps that hydrolyze on the surface but remain unreacted inside.

Q: Does the counter-ion of the base matter? A: Yes. In aqueous/organic biphasic systems (e.g., Toluene/Water), the size of the cation matters. Using Phase Transfer Catalysts (like TBAB) can significantly improve yields for the 2nd and 3rd substitutions by helping the inorganic base interact with the organic phase.

References

-

Blotny, G. (2006).[2][3][4][5][6] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522.

-

BenchChem Technical Support. (n.d.).[7] Synthesis of Substituted Triazines from Cyanuric Chloride. BenchChem Technical Guides.

-

Popiołek, Ł. (2015).[8] Synthesis of New Cyanuric Chloride Derivatives. International Research Journal of Pure and Applied Chemistry.

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blotny, G. (2006) Recent Applications of 2,4,6-Trichloro-1,3,5-Triazine and Its Derivatives in Organic Synthesis. Tetrahedron, 62, 9507-9522. - References - Scientific Research Publishing [scirp.org]

- 6. daneshyari.com [daneshyari.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journalirjpac.com [journalirjpac.com]

Technical Support Center: Optimizing pH for the Stability of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine. This guide is designed to provide you with in-depth technical and practical advice to ensure the stability and integrity of this compound throughout your experiments. We will delve into the critical role of pH and provide you with the tools to identify the optimal conditions for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous solutions?

A1: The principal stability issue for this compound in aqueous media is its susceptibility to hydrolysis. The chloro-substituent on the triazine ring is a reactive site prone to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding hydroxy-triazine derivative. This degradation is often irreversible and can significantly impact the compound's purity, activity, and overall experimental outcomes.

Q2: How does pH influence the stability of this compound?

A2: The rate of hydrolysis of chlorotriazines is highly pH-dependent. Generally, the hydrolysis rate increases significantly under alkaline conditions due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻)[1][2]. Conversely, under acidic to neutral conditions, the rate of hydrolysis is typically slower. However, extreme acidic conditions can also potentially lead to degradation, although this is often a less pronounced effect compared to basic conditions. Therefore, careful control of pH is paramount to maintaining the compound's integrity.

Q3: What are the visible signs of degradation?

A3: Degradation of this compound is not always visually apparent. However, in some cases, you might observe a change in the solution's appearance, such as turbidity or the formation of a precipitate, as the hydroxylated degradation product may have different solubility characteristics. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and quantify the parent compound and its degradation products.

Q4: What is a general recommendation for an initial storage buffer?

A4: For initial studies, it is advisable to prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or DMF and store them at low temperatures (-20°C or -80°C). For aqueous working solutions, starting with a slightly acidic to neutral buffer (pH 6.0-7.0) is a prudent approach. However, the optimal pH should be empirically determined for your specific experimental conditions and desired shelf life.

Troubleshooting Guide

Issue 1: Rapid Loss of Compound Integrity in Solution

Symptoms:

-

A significant decrease in the parent compound peak area and the appearance of a new, more polar peak in your HPLC chromatogram over a short period.

-

Inconsistent results in bioassays or chemical reactions.

Possible Cause: The pH of your aqueous solution is likely too high (alkaline), leading to rapid hydrolysis of the chloro-substituent.

Troubleshooting Steps:

-

Verify Solution pH: Immediately measure the pH of your buffer or reaction mixture. Do not rely on the theoretical pH of the buffer; preparation errors can lead to significant deviations.

-

Conduct a pH-Rate Profile Study: To systematically identify the optimal pH, perform a forced degradation study. This involves incubating your compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9, 11) at a controlled temperature.[3]

-

Analyze Samples Over Time: At specific time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each buffer solution and analyze it by a validated stability-indicating HPLC method.

-

Quantify Degradation: Calculate the percentage of the remaining parent compound at each time point for each pH.

-

Determine Optimal pH: Plot the percentage of the remaining parent compound against pH. The pH at which the degradation is minimal is your optimal pH for stability.

Experimental Protocol: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for this compound.

Materials:

-

This compound

-

A series of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7, borate for pH 9, and carbonate-bicarbonate for pH 11)

-

HPLC system with a suitable C18 column

-

Incubator or water bath

Procedure:

-

Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

-

Immediately after preparation (t=0), inject an aliquot from each vial into the HPLC to determine the initial concentration.

-

Incubate all vials at a constant temperature (e.g., 25°C or 37°C).

-

At predetermined time intervals, withdraw aliquots from each vial and analyze by HPLC.

-

Calculate the rate of degradation (k) at each pH by plotting the natural logarithm of the concentration versus time. The slope of this line will be -k.

-

The pH with the lowest degradation rate constant (k) is the optimal pH for stability.

Issue 2: Poor Solubility or Precipitation Upon Dissolution in Aqueous Buffer

Symptoms:

-

Visible particulate matter or cloudiness after adding the compound stock solution to an aqueous buffer.

-

Low and inconsistent readings in spectrophotometric or other solution-based assays.

Possible Causes:

-

The compound has low aqueous solubility at the tested pH.

-

The degradation product (the hydroxy-triazine) is less soluble and is precipitating out of solution.

Troubleshooting Steps:

-

Solubility Assessment: Determine the aqueous solubility of the parent compound across a range of pH values.

-

Use of Co-solvents: If aqueous solubility is inherently low, consider the use of a biocompatible co-solvent (e.g., ethanol, propylene glycol) in your buffer system. Be sure to validate that the co-solvent does not negatively impact your downstream application.

-

pH Adjustment: The solubility of ionizable compounds can be highly pH-dependent. While the target compound has a predicted pKa, empirical testing of solubility at different pH values is recommended.

-

Characterize the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to confirm if it is the parent compound or a degradation product. If it is the degradation product, this indicates a significant stability issue that needs to be addressed by optimizing the pH as described in Issue 1.

Data Presentation

Table 1: Representative pH-Dependent Hydrolysis Data for a Chlorotriazine Derivative

| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |

| 3.0 | 25 | > 500 | < 0.0014 |

| 5.0 | 25 | > 500 | < 0.0014 |

| 7.0 | 25 | 250 | 0.0028 |

| 9.0 | 25 | 50 | 0.0139 |

| 11.0 | 25 | 5 | 0.1386 |

Note: This is illustrative data for a generic chlorotriazine. The actual values for this compound must be determined experimentally.

Visualization of Concepts

Diagram 1: pH-Dependent Hydrolysis of this compound

Caption: Relationship between pH and the stability of the compound.

Diagram 2: Experimental Workflow for Optimizing pH Stability

Caption: Step-by-step workflow for determining the optimal pH for compound stability.

References

-

Klančnik, M. (2000). Kinetics of hydrolysis of halogeno-s-triazine reactive dyes as a function of temperature. Dyes and Pigments, 47(1-2), 99-106. [Link]

-

Li, J., et al. (2017). Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. Journal of the American Oil Chemists' Society, 94(10), 1275-1282. [Link]

-

Joseph, J. M., et al. (2000). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. Journal of Agricultural and Food Chemistry, 48(8), 3704-3709. [Link]

-

Hall, G., et al. (2000). Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (10), 2171-2176. [Link]

-

Frączyk, J., et al. (2018). Synthesis of imido-substituted chlorotriazines and their application in dehydrative condensation reactions. Tetrahedron, 74(38), 5344-5351. [Link]

-

Massolo, E., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 193. [Link]

-

Al-Masoudi, N. A., et al. (2022). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports, 12(1), 1-19. [Link]

-

Hussain, S., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 11(10), 868. [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of New Series of 1, 3, 5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(18), 4059. [Link]

-

U.S. Environmental Protection Agency. (2012). Hydrolysis as a function of pH at 25 C. Code of Federal Regulations, Title 40, Part 796.3500. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine using LC-MS

In the exacting world of pharmaceutical research and drug development, the purity of a chemical entity is a non-negotiable cornerstone of safety and efficacy. For a molecule such as 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine, a potential building block in novel therapeutics, rigorous purity validation is not just a regulatory hurdle but a scientific imperative. This guide provides a comprehensive, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for this purpose, offering researchers, scientists, and drug development professionals a robust framework for methodological selection and data interpretation.

The Imperative of Purity for Triazine Compounds

Triazine derivatives, including this compound, are a class of heterocyclic compounds with diverse and significant biological activities. However, their synthesis can often result in a complex mixture of impurities, such as unreacted starting materials, by-products from side reactions, and degradation products. Even at trace levels, these impurities can possess undesirable toxicological profiles or interfere with the intended biological activity of the active pharmaceutical ingredient (API). Therefore, a highly sensitive and selective analytical method is crucial for ensuring the purity and, consequently, the safety and reliability of these compounds.

LC-MS: The Vanguard of Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for the analysis of pharmaceutical compounds, prized for its exceptional sensitivity and specificity.[1][2][3] This hybrid technique synergistically combines the potent separation capabilities of liquid chromatography with the precise mass identification afforded by mass spectrometry.[4]

The Science Behind the Synergy: Separation and Identification

The liquid chromatography component of the system separates the target analyte, this compound, from any accompanying impurities based on their differential interactions with the stationary phase (the LC column) and the mobile phase (the solvent). As the separated components elute from the column, they are introduced into the mass spectrometer. Here, they are ionized, and their mass-to-charge ratio (m/z) is determined. This provides a unique molecular fingerprint for each compound, enabling unambiguous identification and quantification of both the primary compound and any co-eluting impurities.[1]

A Step-by-Step Experimental Protocol for LC-MS Purity Validation

The following protocol details a robust and reliable LC-MS method for the purity assessment of this compound.

Figure 1: A streamlined workflow for the purity validation of this compound using LC-MS. This diagram illustrates the key stages from sample preparation to data analysis.

Table 1: Detailed LC-MS Parameters and Their Rationale

| Parameter | Recommended Condition | Rationale |

| LC System | UHPLC (Ultra-High-Performance Liquid Chromatography) | Offers superior resolution and faster analysis times compared to conventional HPLC. |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | C18 columns provide excellent retention and separation for a broad range of organic molecules, including triazine derivatives. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid acts as a proton source, enhancing ionization efficiency in the mass spectrometer and improving peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent in reverse-phase chromatography with good elution strength for moderately polar compounds. |

| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is essential for separating compounds with a wide range of polarities, ensuring the detection of diverse potential impurities. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that balances analysis time with separation efficiency. |

| Column Temperature | 40 °C | Elevated temperatures can improve peak shape and reduce solvent viscosity, leading to better chromatographic performance. |

| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) | Provides accurate mass measurements, which are crucial for the confident identification of the main compound and its impurities.[5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | ESI is a soft ionization technique well-suited for polar molecules. Triazines readily protonate to form positive ions. |

| Scan Range | m/z 100-1000 | A wide scan range ensures the detection of a broad spectrum of potential low and high molecular weight impurities. |

A Comparative Analysis: LC-MS Versus Other Analytical Techniques

While LC-MS is a formidable tool, a holistic understanding of its capabilities necessitates a comparison with other established analytical methods.

Figure 2: A comparative diagram highlighting the key advantages of LC-MS over other common analytical techniques for purity determination.

Table 2: Comparative Overview of Analytical Techniques for Purity Validation

| Feature | LC-MS | HPLC-UV | GC-MS | NMR |

| Selectivity | Very High (Mass-based) | Moderate (Chromatographic) | High (Mass-based) | High (Structural) |

| Sensitivity | Very High (pg-fg) | High (ng-µg) | Very High (pg-fg) | Low (mg) |

| Compound Scope | Broad (Polar & Non-polar, Non-volatile) | Broad (Chromophore required) | Volatile & Thermally Stable Compounds | Soluble Compounds |

| Structural Info | Limited (Fragmentation) | None | Yes (Fragmentation) | Extensive (Definitive Structure) |

| Throughput | High | High | Moderate | Low |

| Cost & Complexity | High | Low | Moderate | Very High |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used and robust technique for purity analysis.[6] However, its reliance on UV absorbance for detection can be a significant limitation. Impurities that lack a chromophore or co-elute with the main compound may go undetected, leading to an inaccurate assessment of purity. LC-MS overcomes this by providing mass-based detection, which is independent of the compound's UV activity and can resolve co-eluting species based on their different masses.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] However, many pharmaceutical compounds, including this compound, have low volatility and may decompose at the high temperatures required for GC analysis.[9] While derivatization can sometimes be used to make these compounds amenable to GC-MS, this adds complexity and potential for side reactions. LC-MS is inherently better suited for the direct analysis of such non-volatile and thermally labile molecules.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for definitive structural elucidation and can provide quantitative purity information (qNMR) without the need for a reference standard of the analyte.[7] However, NMR is generally less sensitive than mass spectrometry-based techniques and requires a significantly larger amount of sample.[10] For routine purity screening and the detection of trace-level impurities, LC-MS is often the more practical and efficient choice.[11]

Ensuring Trustworthiness: The Self-Validating Nature of the Protocol

The described LC-MS protocol is designed with inherent self-validating features to ensure the generation of trustworthy and reliable data. This aligns with the principles outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[12][13][14][15][16][17][18][19][20][21]

-

Reference Standard Comparison: The identity of the main peak is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard.

-

High-Resolution Mass Spectrometry: The use of a high-resolution mass spectrometer provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This provides an additional layer of confidence in the identification of the main compound and can aid in the tentative identification of unknown impurities.[5]

-

System Suitability Testing: Prior to sample analysis, a system suitability test should be performed to ensure that the chromatographic system is performing optimally. This typically involves injecting a standard mixture to assess parameters such as resolution, peak symmetry, and signal-to-noise ratio.

Conclusion: Making an Informed Decision for Uncompromising Quality

In the landscape of analytical techniques for purity determination, LC-MS stands out as a highly versatile and powerful tool for the comprehensive analysis of this compound. Its exceptional sensitivity, selectivity, and broad applicability to non-volatile compounds make it the preferred method for ensuring the highest standards of purity in research and drug development. By understanding the fundamental principles of the technique and the rationale behind the experimental choices, scientists can confidently generate high-quality, reliable data that will stand up to the most rigorous scrutiny.

References

-

U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

-

Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

-

Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

-

Technology Networks. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

Agilent Technologies. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. [Link]

-

National Institutes of Health. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. [Link]

-

Fpharm.uniba.sk. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS. [Link]

-

Journal of Chromatographic Science. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

Reddit. (2018, August 23). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?[Link]

-

Shimadzu. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Retrieved from [Link]

-

Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]

-

News-Medical.net. (2023, July 19). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

-

Fpharm.uniba.sk. (n.d.). Methodical letter STRUCTURE AND PURITY IDENTIFICATION OF NEWLY SYNTHESIZED 1,3,5-TRIAZINE DERIVATIVE CONTAINING. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

Sources

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. agilent.com [agilent.com]

- 4. news-medical.net [news-medical.net]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]

- 13. scribd.com [scribd.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]

- 16. youtube.com [youtube.com]

- 17. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]

- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]

benchmark synthesis yields for 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine in literature

This guide provides a technical benchmark analysis for the synthesis of 4,6-dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine (also known as 2,4-dichloro-6-(4-chlorophenylamino)-1,3,5-triazine). This molecule is the primary mono-substituted intermediate derived from cyanuric chloride and 4-chloroaniline, serving as a critical scaffold for kinase inhibitors, herbicides (e.g., Simazine analogs), and chemically active dyes.

Note on Nomenclature: The name provided in the topic ("4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine") implies a structure with one chlorine and one amino-substituent. However, in synthetic benchmarks starting from cyanuric chloride, the first stable isolable intermediate retains two chlorine atoms. This guide focuses on this Mono-Substituted Benchmark , as it is the gateway to all subsequent derivatives (di- and tri-substituted).

Executive Summary & Mechanism

The synthesis of 1,3,5-triazine derivatives relies on the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The three chlorine atoms can be replaced sequentially by nucleophiles (SNAr mechanism).

-

Step 1 (0°C): Replacement of the first chlorine (High selectivity).

-

Step 2 (Room Temp): Replacement of the second chlorine.[2]

-

Step 3 (>60°C/Reflux): Replacement of the third chlorine.

For the target molecule (Mono-substitution), maintaining the temperature at 0–5°C is the critical control point to prevent the formation of di-substituted byproducts (impurities).

Reaction Scheme

The following diagram illustrates the selective synthesis pathway and potential pitfalls (byproducts).